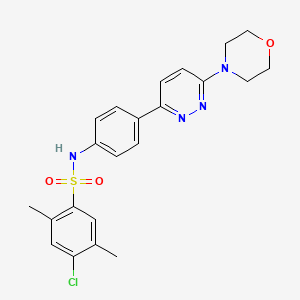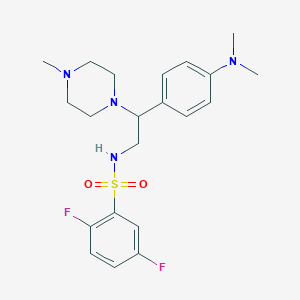
4-chloro-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as "Compound X" and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Compound X has also been found to induce apoptosis, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinase, which are involved in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Compound X has also been found to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize and purify, which makes it a suitable compound for high-throughput screening assays. Compound X has also been found to have low toxicity, which makes it a safe compound to use in various in vitro and in vivo experiments. However, one of the limitations of Compound X is that it has poor solubility in water, which can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on Compound X. One direction is to further investigate the mechanism of action of Compound X and identify its molecular targets. Another direction is to optimize the synthesis method of Compound X to improve its yield and purity. Additionally, future research could focus on the development of new derivatives of Compound X with improved solubility and potency. Finally, the potential therapeutic applications of Compound X in various diseases could be explored further in preclinical and clinical studies.
Conclusion:
In conclusion, Compound X is a promising chemical compound that has shown potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. The synthesis method of Compound X involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-(6-morpholinopyridazin-3-yl)aniline in the presence of a base. Compound X has been found to inhibit the activity of certain enzymes and induce apoptosis, which makes it a potential therapeutic agent for various diseases. However, further research is needed to fully understand the mechanism of action of Compound X and optimize its synthesis and applications.
Aplicaciones Científicas De Investigación
Compound X has shown potential applications in various fields such as cancer research, drug discovery, and medicinal chemistry. It has been found to be effective against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Compound X has also shown promising results in drug discovery as it can be used as a lead compound to design and synthesize new drugs. In medicinal chemistry, Compound X has shown potential as a therapeutic agent for various diseases such as hypertension, diabetes, and inflammation.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-14-21(16(2)13-19(15)23)31(28,29)26-18-5-3-17(4-6-18)20-7-8-22(25-24-20)27-9-11-30-12-10-27/h3-8,13-14,26H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMJXZPAFKYEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,5-dimethyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-fluorophenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413955.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3413961.png)
![(4-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413965.png)
![1-(3-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3413970.png)
![1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413977.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413984.png)
![3-(3-fluorophenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413991.png)


![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B3414023.png)



